Ethylidene diacetate

Catalog No.
S8053634
CAS No.
66455-31-0
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylidene diacetate

CAS Number

66455-31-0

Product Name

Ethylidene diacetate

IUPAC Name

1-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N

SMILES

CC(OC(=O)C)OC(=O)C

Canonical SMILES

CC(OC(=O)C)OC(=O)C

Ethylidene diacetate is an organic compound with the chemical formula C6H10O4C_6H_{10}O_4. It is characterized by the presence of two acetyl groups attached to a central ethylene unit. This compound appears as a colorless liquid with a fruity odor, making it notable in various chemical applications. Ethylidene diacetate is primarily used as an intermediate in organic synthesis and exhibits a range of chemical properties that facilitate its reactivity in different reactions.

  • Hydrolysis and Decomposition: Under acidic conditions, ethylidene diacetate can undergo hydrolysis, leading to the formation of acetaldehyde and acetic anhydride. This reaction highlights its instability and the propensity to decompose at elevated temperatures .
  • Reactions with Amides: Ethylidene diacetate can react with formamide or acetamide in the presence of a Lewis acid catalyst, resulting in the formation of N-vinylamide derivatives. This reaction is valuable for synthesizing compounds with potential pharmaceutical applications .
  • Formation of Other Compounds: Ethylidene diacetate can also react with various nucleophiles, allowing for the synthesis of diverse organic compounds, including esters and amides.

Research into the biological activity of ethylidene diacetate is limited, but it is known to exhibit some interesting properties:

  • Antimicrobial Properties: Some studies suggest that compounds related to ethylidene diacetate may possess antimicrobial activity, although specific data on ethylidene diacetate itself remains sparse.
  • Potential Toxicity: Due to its reactivity and decomposition products, caution is advised regarding its toxicity. Acetaldehyde, one of its decomposition products, is known to be a potential carcinogen.

Ethylidene diacetate can be synthesized through several methods:

  • From Acetic Anhydride: A notable method involves reacting acetic anhydride with acetic acid in the presence of hydrogen and carbon monoxide using a heterogeneous catalyst. This method allows for efficient production without the need for additional promoters .
  • From Dimethyl Ether: Another synthesis route includes reacting dimethyl ether with acetic acid and syngas (a mixture of hydrogen and carbon monoxide) in a catalytic system involving rhodium complexes. This method has been shown to yield ethylidene diacetate effectively .
  • Catalytic Processes: Various catalytic processes have been developed, including those utilizing palladium or other metal catalysts supported on porous materials .

Ethylidene diacetate finds applications across several fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Due to its fruity odor, it may be utilized in flavoring agents and fragrances.
  • Chemical Research: Ethylidene diacetate is often used in laboratories for research purposes, particularly in reaction mechanism studies.

Interaction studies involving ethylidene diacetate focus on its reactivity with other chemical species:

  • Nucleophilic Attack: The compound's electrophilic nature allows it to undergo nucleophilic addition reactions with various nucleophiles.
  • Catalysis Studies: Research has explored its role as a substrate in catalyzed reactions, providing insights into reaction pathways and mechanisms.

Ethylidene diacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Acetic AnhydrideC4H6O3C_4H_6O_3Highly reactive; used extensively in acylation reactions.
Dimethyl AcetamideC4H9NOC_4H_9NOExhibits amide properties; used in organic synthesis.
Diethyl MalonateC7H12O4C_7H_{12}O_4Used as a building block in the synthesis of various pharmaceuticals.
Ethyl AcetateC4H8O2C_4H_8O_2Common solvent; less reactive than ethylidene diacetate.

Ethylidene diacetate's unique structure allows it to participate in specific reactions that are not characteristic of these other compounds, particularly due to its dual acetyl groups that enhance its reactivity compared to simpler esters like ethyl acetate.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

UNII

KL1S8V6W25

Wikipedia

Ethylidene diacetate

General Manufacturing Information

1,1-Ethanediol, 1,1-diacetate: ACTIVE
Polyoxymethylenes: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023

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